N-Methyl-β-alanine-d3

Quantitative Bioanalysis LC-MS/MS Internal Standard

Quantitative LC-MS/MS bioanalysis of N-methyl-β-alanine in complex biological matrices requires isotope-labeled internal standards to correct matrix effects and extraction variability. N-Methyl-β-alanine-d3 (CAS 1216493-51-4) solves this need with a +3 Da mass shift for MRM-based quantification. - **Application**: GLP/GCP-compliant plasma/urine/tissue analysis; metabolomics studies - **Property**: Deuterium-labeled isotopologue (C₄H₆D₃NO₂, MW 106.14) - **Advantage**: Co-elutes with unlabeled analyte under optimized LC-MS/MS; cost-effective vs. ¹³C analogs

Molecular Formula C4H9NO2
Molecular Weight 106.139
CAS No. 1216493-51-4
Cat. No. B565109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-β-alanine-d3
CAS1216493-51-4
SynonymsN-Methyl-β-aminopropionic Acid-d3;  3-(Methylamino)propionic acid-d3; 
Molecular FormulaC4H9NO2
Molecular Weight106.139
Structural Identifiers
SMILESCNCCC(=O)O
InChIInChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3
InChIKeyVDIPNVCWMXZNFY-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-β-alanine-d3: SIL Internal Standard for LC-MS/MS Bioanalysis


N-Methyl-β-alanine-d3 (CAS 1216493-51-4) is a deuterium-labeled isotopologue of N-methyl-β-alanine, a β-amino acid derivative with the molecular formula C₄H₆D₃NO₂ and a molecular weight of 106.14 g/mol . The compound features three deuterium atoms substituted at the methyl group position, creating a mass shift of +3 Da relative to the unlabeled analyte . As a stable isotope-labeled (SIL) internal standard, it is designed for quantitative LC-MS/MS analysis, where it co-elutes with the target analyte under optimized chromatographic conditions while being spectrometrically distinguishable by its distinct m/z ratio [1].

Why Non-Isotopic Analogs Cannot Substitute for SIL Standards


In quantitative LC-MS/MS bioanalysis, substitution of a stable isotope-labeled (SIL) internal standard such as N-Methyl-β-alanine-d3 with a non-isotopic structural analog introduces systematic quantification errors that cannot be fully corrected by calibration. Structural analogs exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention behaviors from the target analyte, particularly in complex biological matrices where matrix effects vary unpredictably across samples [1]. While SIL internal standards are the preferred choice for method accuracy, deuterium-labeled compounds specifically may demonstrate chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect, a limitation not observed with ¹³C- or ¹⁵N-labeled alternatives [2]. The decision to use N-Methyl-β-alanine-d3 therefore requires evaluating this inherent deuterium-associated trade-off against its lower synthesis cost relative to ¹³C-labeled analogs [3].

Quantitative Differentiation Evidence


Isotopic Purity vs. Unlabeled Analyte

N-Methyl-β-alanine-d3 provides a +3 Da mass shift relative to the unlabeled analyte, enabling distinct MS/MS channel monitoring with minimal isotopic interference. Commercial specifications for this compound from multiple vendors indicate isotopic purity requirements for analytical use, though standardized minimum purity thresholds are not uniformly published across all sources [1]. In contrast, unlabeled N-methyl-β-alanine (MW 103.12 g/mol) cannot function as an internal standard for its own quantification due to spectral overlap with the analyte signal [2].

Quantitative Bioanalysis LC-MS/MS Internal Standard

Chromatographic Retention Time Shift vs. ¹³C-Labeled Standards

Deuterium-labeled internal standards, including N-Methyl-β-alanine-d3, exhibit measurable chromatographic retention time shifts relative to unlabeled analytes due to the deuterium isotope effect. This class-level phenomenon results from differences in hydrogen-bonding interactions with the stationary phase between C-D and C-H bonds [1]. In contrast, ¹³C- and ¹⁵N-labeled internal standards demonstrate complete co-elution with their unlabeled analytes, as the isotope substitution does not meaningfully alter chromatographic behavior [2].

Chromatography Isotope Effect Method Validation

Synthesis Cost vs. ¹³C-Labeled Alternatives

The synthesis of deuterated isotopologues such as N-Methyl-β-alanine-d3 is relatively inexpensive compared to ¹³C- or ¹⁵N-labeled alternatives, which require more complex synthetic routes using labeled precursors [1]. This cost differential represents a primary procurement consideration, as deuterated standards offer a lower price point while still providing the mass shift required for MS/MS distinction.

Procurement Cost Analysis SIL Internal Standard

Deuterium-Hydrogen Back-Exchange Stability

Deuterium labels at carbon positions (as in N-Methyl-β-alanine-d3, where deuterium is substituted on the methyl group carbon) do not undergo back-exchange under acidic and neutral analytical conditions, maintaining isotopic integrity during sample preparation and LC-MS analysis [1]. This stability contrasts with deuterium labels on exchangeable protons (e.g., N-D or O-D), which readily exchange with protic solvents and compromise quantification accuracy.

Stability H/D Exchange Method Robustness

Procurement Scenarios and Application Guidance


Regulated Bioanalysis in Biological Matrices

In GLP/GCP-compliant bioanalytical laboratories quantifying N-methyl-β-alanine in plasma, urine, or tissue homogenates, N-Methyl-β-alanine-d3 serves as the appropriate SIL internal standard to correct for extraction variability, ionization suppression/enhancement, and instrument drift. The +3 Da mass shift enables MRM-based quantification in complex matrices [1]. Laboratories should validate method performance parameters, as deuterium-labeled standards may exhibit measurable retention time shifts from the analyte [2].

Pharmacokinetic and ADME Studies

For preclinical and clinical pharmacokinetic studies requiring precise quantification of N-methyl-β-alanine levels following drug administration, N-Methyl-β-alanine-d3 provides a cost-effective internal standard option for LC-MS/MS workflows [1]. The carbon-bound deuterium label remains stable under standard sample preparation and analytical conditions [2], ensuring consistent quantification across study time points.

Metabolic Pathway Tracing and Metabolomics Profiling

In metabolomics studies investigating β-alanine metabolism or methylated amino acid pathways, N-Methyl-β-alanine-d3 can be employed as a stable isotope-labeled internal standard for absolute quantification. The +3 Da mass shift allows distinction from endogenous N-methyl-β-alanine [1], supporting accurate concentration measurements in cellular extracts and tissue samples.

QC and Method Development

For analytical method development groups establishing LC-MS/MS assays for N-methyl-β-alanine quantification, N-Methyl-β-alanine-d3 serves as the method development internal standard. Method validation must assess potential deuterium-associated effects including retention time shift and differential matrix effects [1]. Where co-elution fidelity is paramount, ¹³C-labeled alternatives should be evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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